N-[5-(acetylamino)-2-methoxyphenyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran moiety, which is known for its biological activity, and an acetylamino group, which can influence its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring, followed by the introduction of the acetylamino group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: Reduction reactions can alter the compound’s electronic properties, affecting its reactivity.
Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include drug development for targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may facilitate binding to these targets, while the benzofuran moiety can modulate the compound’s overall activity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- N-Acetyl-L-tryptophan
Uniqueness
N-[5-(acetylamino)-2-methoxyphenyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is unique due to its specific combination of functional groups and structural features. The presence of both the benzofuran and acetylamino groups provides distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)21-16-5-7-19(25-2)17(12-16)22-20(24)8-4-14-3-6-18-15(11-14)9-10-26-18/h3,5-7,11-12H,4,8-10H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
PTBVXCSRIOMSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCC2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.